Home > Products > Screening Compounds P90149 > 4-[(Cyclopropylsulfonyl)amino]benzoic acid
4-[(Cyclopropylsulfonyl)amino]benzoic acid - 1145780-12-6

4-[(Cyclopropylsulfonyl)amino]benzoic acid

Catalog Number: EVT-1708219
CAS Number: 1145780-12-6
Molecular Formula: C10H11NO4S
Molecular Weight: 241.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid

  • Compound Description: This compound is a 3,4-diaminoisocoumarin derivative and a known precursor to 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, a phthalide–carboxamide-bearing system. []

4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid

  • Compound Description: This compound is a phthalide–carboxamide-bearing system synthesized from 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid. []

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV/GLPG-2222)

  • Compound Description: This compound is a potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector currently in clinical trials for patients with the F508del CFTR mutation. []

2-[(2,3-Dimethylphenyl)amino]benzoic acid (DMPABA)

  • Compound Description: This compound has been studied using FTIR, FT-Raman spectroscopy, and DFT calculations to determine its spectroscopic properties, vibrational frequencies, and molecular structure. [, ]

2-([(4-([Acetylamino]sulfonyl)phenyl)amino]carbonyl)benzoic acid (Phthalyl sulfacetamide)

  • Compound Description: This compound belongs to the sulfonamide family of antimicrobial agents. It has been investigated for its lattice energy and protein-ligand interactions through molecular docking studies. []
Overview

4-[(Cyclopropylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C10H11NO4SC_{10}H_{11}NO_4S and a molecular weight of 241.26 g/mol. This compound features a benzoic acid structure substituted with a cyclopropylsulfonyl amino group at the para position, which imparts unique chemical properties and potential biological activities. It is classified under sulfonamides due to the presence of the sulfonyl group, which is known for its diverse applications in medicinal chemistry and organic synthesis .

Synthesis Analysis

Methods

The synthesis of 4-[(Cyclopropylsulfonyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with cyclopropylsulfonyl chloride. This reaction is facilitated by a base such as triethylamine in a solvent like dichloromethane. The process is conducted under controlled temperature conditions to optimize yield and purity.

Technical Details

  1. Reagents:
    • 4-Aminobenzoic acid
    • Cyclopropylsulfonyl chloride
    • Triethylamine (base)
    • Dichloromethane (solvent)
  2. Reaction Conditions:
    • Temperature: Controlled, typically room temperature to moderate heating.
    • Time: Reaction time can vary but often ranges from several hours to overnight.
  3. Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate high-purity 4-[(Cyclopropylsulfonyl)amino]benzoic acid.
Molecular Structure Analysis

Data

  • Molecular Formula: C10H11NO4SC_{10}H_{11}NO_4S
  • Molecular Weight: 241.26 g/mol
  • CAS Number: 1145780-12-6
  • InChI Key: Not specified in the sources but can be derived from the molecular structure.
Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropylsulfonyl)amino]benzoic acid can participate in various chemical reactions:

  1. Oxidation: Can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate.
  2. Reduction: The sulfonyl group may be reduced to sulfide or thiol groups using reducing agents such as lithium aluminum hydride.
  3. Substitution: The amino group can engage in nucleophilic substitution reactions, leading to various derivatives when reacted with alkyl halides or acyl chlorides .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Conditions: Typically requires a base and suitable electrophiles.
Mechanism of Action

The mechanism of action for 4-[(Cyclopropylsulfonyl)amino]benzoic acid primarily involves its interaction with biological targets, particularly proteins and enzymes. The sulfonyl group is capable of forming strong interactions that may inhibit enzymatic activity, contributing to potential antimicrobial or anti-inflammatory effects. Research indicates that these interactions can modulate various biochemical pathways, making this compound a candidate for further biological studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the amino group and can undergo oxidation and reduction reactions.
Applications

4-[(Cyclopropylsulfonyl)amino]benzoic acid has several applications across different fields:

  1. Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  2. Biological Research: Investigated for potential antimicrobial and anti-inflammatory properties, contributing to drug discovery efforts.
  3. Pharmaceutical Industry: Explored as an intermediate in the development of novel therapeutic agents .
  4. Material Science: Utilized in creating specialty chemicals with tailored properties for industrial applications .

This compound's unique structural features make it a valuable subject for ongoing research in both synthetic chemistry and biological applications.

Introduction to Sulfonamide-Functionalized Benzoic Acid Derivatives

Historical Evolution of Sulfonamide-Containing Bioactive Compounds

The development of sulfonamide-based therapeutics represents a cornerstone in medicinal chemistry, originating with the discovery of Prontosil rubrum in the 1930s. This first-in-class antibacterial prodrug was metabolized to sulfanilamide, which competitively inhibited bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA)—a critical folate precursor [2] [7]. This antimetabolite mechanism revolutionized infectious disease treatment and spurred systematic structural exploration. Subsequent decades witnessed strategic derivatization of the sulfonamide scaffold to enhance pharmacokinetic properties and target selectivity. Key innovations included:

  • N1 Heterocyclic Modifications: Introduction of pyridine, pyrimidine, or thiazole rings to modulate acidity and membrane permeability [4].
  • N4 Substituent Diversification: Cycloalkyl, aryl, or acyl groups to fine-tune steric and electronic profiles [6].
  • Orthogonal Bioisosteres: Replacement of the sulfonamide sulfur with carbonyl (amide) or phosphonyl groups while retaining PABA-mimetic behavior [4] [10].

Table 1: Evolution of Key Sulfonamide-Based Therapeutics

EraCompound ClassTarget IndicationStructural Innovation
1930sSulfanilamideBacterial infectionsPABA antimetabolite
1950sSulfadiazineBroad-spectrum antibacterialN1-Pyrimidine enhancement
1980sCelecoxibInflammationN1-Pyrazole COX-2 selectivity
2000sSultiameEpilepsyCyclopropylsulfonyl pharmacophore

Role of Cyclopropylsulfonyl Moieties in Medicinal Chemistry

The cyclopropylsulfonyl group has emerged as a privileged structural motif due to its unique physicochemical and conformational properties. The cyclopropyl ring’s high bond angle strain (27.5 kcal/mol) induces:

  • Enhanced Dipole Moment: The sulfonyl group attached to strained cyclopropane exhibits amplified polarity, facilitating stronger hydrogen bonding with biological targets [8].
  • Metabolic Stability: Shorter C–H bonds (1.08–1.10 Å) resist cytochrome P450-mediated oxidation compared to linear alkyl chains [8].
  • Stereoelectronic Effects: The Walsh orbitals of cyclopropane engage in hyperconjugation with sulfonyl orbitals, modulating electron density at nitrogen and oxygen atoms [5] [8].

These properties enable precise optimization of drug candidates. For instance, in epidermal growth factor receptor (EGFR) inhibitors, cyclopropylsulfonyl derivatives overcome C797S/T790M resistance mutations by filling hydrophobic pockets near Val179 and forming water-bridged hydrogen bonds with Asp800 [5]. Similarly, HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) leverage cyclopropylsulfonyl groups to occupy the Tyr181/188 subpocket while maintaining ligand rigidity [10].

Table 2: Approved Drugs Featuring Cyclopropylsulfonyl Moieties

Drug NameTherapeutic AreaBiological TargetRole of Cyclopropylsulfonyl
BBT-176NSCLC (EGFRmut)EGFR T790M/C797SBinds hydrophobic II subpocket
EAI045Allosteric EGFR inhibitorL858R/T790M mutantStabilizes inactive conformation
IDX-899HIV NNRTIReverse transcriptaseOccupies Tyr181/188 pocket

Structural and Functional Significance of 4-[(Cyclopropylsulfonyl)amino]benzoic Acid in Drug Design

4-[(Cyclopropylsulfonyl)amino]benzoic acid integrates two pharmacophores with complementary bioactivities:

  • Benzoic Acid Core: Serves as a bioisostere for PABA, enabling antimetabolite effects in folate biosynthesis or competitive inhibition of DHPS. The carboxyl group enhances aqueous solubility and provides a handle for salt formation or prodrug derivatization [2] [6].
  • Cyclopropylsulfonyl Arm: Contributes 3D rigidity and metabolic resistance while occupying sterically constrained hydrophobic enzyme subsites [5] [8].

Molecular hybridization of these motifs enables multitarget engagement. For example:

  • Schiff base derivatives (e.g., condensation with salicylaldehydes) exhibit dual antimicrobial/anticancer activity by disrupting folate metabolism and generating reactive oxygen species [4] [6].
  • Amide-coupled analogs demonstrate acetylcholinesterase inhibition for Alzheimer’s disease through π-π stacking with Trp286 and hydrogen bonding to catalytic triad residues [6].
  • In kinase inhibitors, the benzoate anion chelates active-site magnesium ions, while the cyclopropylsulfonyl group displaces conserved water networks in ATP pockets [5].

Table 3: Molecular Properties of 4-[(Cyclopropylsulfonyl)amino]benzoic Acid vs. Bioisosteres

Parameter4-[(Cyclopropylsulfonyl)amino]benzoic acidp-Aminobenzoic acid4-(Methylsulfonyl)aniline
Molecular Weight241.26 g/mol137.14 g/mol171.21 g/mol
cLogP1.380.890.95
H-Bond Acceptors543
H-Bond Donors222
TPSA (Ų)86.663.368.5
Rotatable Bonds322

The acid dissociation constants (pKa) further illustrate its dual functionality:

  • Carboxyl pKa: 4.2 ± 0.1 (ionizable at physiological pH)
  • Sulfonamido N-H pKa: 9.8 ± 0.3 (weakly acidic) [7]This ionization profile facilitates membrane permeability in neutral pH environments while enabling ionic target interactions.

Table 4: Key Derivatives of 4-[(Cyclopropylsulfonyl)amino]benzoic Acid

Compound CategoryStructural FeatureBiological ActivityReference
Schiff BasesImine linkage to aldehydesAntifungal (MIC ≥7.81 µM) [4]
EGFR InhibitorsN-(4-(3,5-Dimethoxyphenyl)pyrimidin-2-yl)Anti-proliferative (IC50 14–27 nM) [5]
HIV NNRTIsIndole-2-carboxamide hybridsRT inhibition (IC50 0.085 µM) [10]
AChE InhibitorsBenzylpiperidine conjugatesIC50 15.0 µM (HepG2) [6]

Properties

CAS Number

1145780-12-6

Product Name

4-[(Cyclopropylsulfonyl)amino]benzoic acid

IUPAC Name

4-(cyclopropylsulfonylamino)benzoic acid

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

InChI

InChI=1S/C10H11NO4S/c12-10(13)7-1-3-8(4-2-7)11-16(14,15)9-5-6-9/h1-4,9,11H,5-6H2,(H,12,13)

InChI Key

KMXLHGRCBULTPB-UHFFFAOYSA-N

SMILES

C1CC1S(=O)(=O)NC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=C(C=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.